

Application Note: Strategic Functionalization of (1-Methoxy-4-methylcyclohexyl)methanol

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Compound of Interest

Compound Name: (1-Methoxy-4-methylcyclohexyl)methanol

CAS No.: 1849327-61-2

Cat. No.: B13326223

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Introduction & Structural Analysis

This application note details the synthetic functionalization of **(1-Methoxy-4-methylcyclohexyl)methanol**. Unlike simple cyclohexyl methanols (e.g., MCHM), this scaffold features a quaternary center at the C1 position, bearing both a methoxy group and the hydroxymethyl moiety.

The "Neopentyl Effect" Challenge

The defining feature of this molecule is the steric environment of the primary alcohol. The hydroxymethyl group (-CH₂OH) is attached to a fully substituted quaternary carbon (C1).

- Classification: Neopentyl-like primary alcohol.[1]
- Reactivity Implication: While oxidation proceeds normally, nucleophilic substitution () at the methylene carbon is significantly retarded due to -branching. Standard protocols for leaving group displacement (e.g., alkylation of amines) require thermal forcing or specific solvent optimization compared to non-hindered analogs.

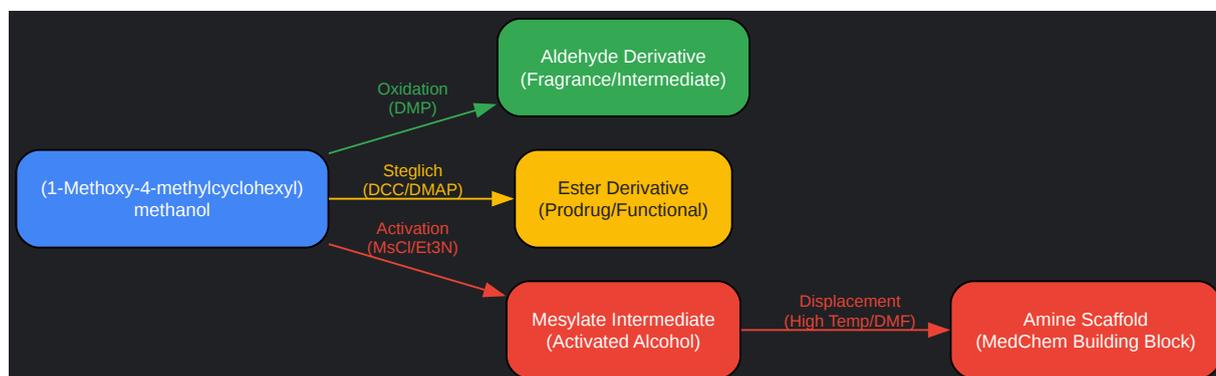
Stereochemical Considerations

The molecule exists as cis and trans isomers based on the relationship between the C1-Methoxy and C4-Methyl groups.

- Conformation: The bulky hydroxymethyl and methoxy groups at C1 will drive the ring conformation. Functionalization reaction rates may vary slightly between isomers, but the protocols below are robust for isomeric mixtures.

Reaction Landscape

The following diagram outlines the three core derivative pathways covered in this guide: Oxidation (Aldehyde), Esterification (Prodrug/Fragrance), and Amination (Medicinal Scaffold).



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Figure 1: Strategic derivative pathways. Note the two-step requirement for amination due to the poor leaving group ability of the hydroxyl.

Module A: Oxidation to Aldehyde

Target: 1-Methoxy-4-methylcyclohexanecarbaldehyde

Method Selection: Dess-Martin Periodinane (DMP)

While Swern oxidation is standard, it requires cryogenic conditions (-78°C). For this neopentyl alcohol, Dess-Martin Periodinane (DMP) is superior for benchtop scalability. It avoids the acidic conditions of Jones oxidation, preserving the acid-sensitive tertiary methyl ether at C1.

Protocol

Reagents:

- Substrate (1.0 equiv)
- Dess-Martin Periodinane (1.2 equiv)[2]
- Dichloromethane (DCM), anhydrous
- Sodium Thiosulfate ()
- Sodium Bicarbonate ()

Step-by-Step:

- Preparation: Dissolve 10 mmol of **(1-Methoxy-4-methylcyclohexyl)methanol** in 40 mL of anhydrous DCM (0.25 M) in a round-bottom flask.
- Addition: Add DMP (12 mmol, 1.2 equiv) in one portion at 0°C.
- Reaction: Remove ice bath and stir at room temperature.
 - Monitoring: Check TLC at 1 hour. Neopentyl alcohols oxidize cleanly; reaction is typically complete in 2 hours.
- Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous and saturated aqueous . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
- Workup: Separate layers. Extract aqueous phase with Et₂O. Dry combined organics over and concentrate.

Validation:

- ^1H NMR: Look for the aldehyde proton singlet/doublet around 9.5–9.8 ppm.
- IR: Appearance of strong C=O stretch $\sim 1720\text{ cm}^{-1}$.

Module B: Sterically Demanding Esterification

Target: 1-Methoxy-4-methylcyclohexyl)methyl esters (e.g., Acetate, Benzoate)

Method Selection: Steglich Esterification

Standard Fischer esterification is slow due to the neopentyl steric hindrance. The Steglich method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid, allowing efficient attack by the hindered alcohol.

Protocol

Reagents:

- Substrate (1.0 equiv)
- Carboxylic Acid (e.g., Benzoic Acid) (1.1 equiv)
- DCC (1.1 equiv)
- DMAP (0.1 equiv - Catalyst)
- DCM (Anhydrous)^{[3][4]}

Step-by-Step:

- Dissolution: Combine alcohol (10 mmol), carboxylic acid (11 mmol), and DMAP (1 mmol) in 30 mL dry DCM.
- Activation: Cool to 0°C . Add DCC (11 mmol) dissolved in minimal DCM dropwise.

- Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.
- Reaction: Allow to warm to room temperature and stir for 12–24 hours.
- Filtration: Filter off the white DCU solid through a Celite pad.
- Purification: Wash filtrate with 0.5N HCl (to remove DMAP) and saturated
. Flash chromatography is usually required to remove N-acylurea byproducts.

Module C: Activation and Amination (The Neopentyl Challenge)

Target: Aminomethyl derivatives (Medicinal Chemistry Scaffolds)

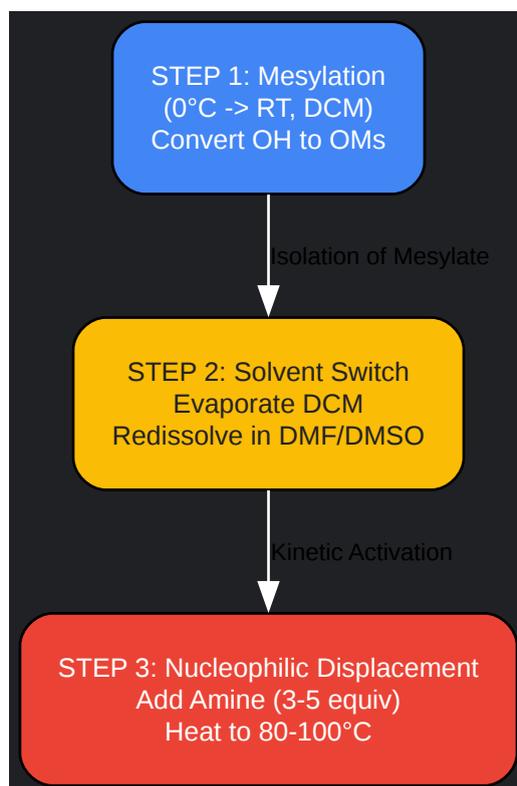
The Mechanistic Bottleneck

Direct substitution of the alcohol is impossible. Even after converting to a Mesylate (OMs) or Tosylate (OTs), the

reaction is slow.

- Reason: The backside attack trajectory is blocked by the axial/equatorial ring hydrogens and the C1-Methoxy group.
- Solution: We employ a Mesylation followed by a High-Temperature Displacement protocol.

Workflow Diagram



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Figure 2: Optimized amination workflow for hindered neopentyl alcohols.

Protocol

Step 1: Mesylation^[3]

- Setup: Dissolve alcohol (10 mmol) in DCM (50 mL). Add Triethylamine (15 mmol). Cool to 0°C.^{[3][5][6]}
- Addition: Add Methanesulfonyl chloride (MsCl) (12 mmol) dropwise.
- Completion: Stir 2 hours at RT. Wash with cold water, dry, and concentrate. Do not store; use immediately.
 - QC Check: ¹H NMR should show the -OMs singlet ~3.0 ppm.

Step 2: Displacement (The Critical Step)

- Solvent: Dissolve the crude mesylate in anhydrous DMF (Dimethylformamide) or DMSO. Note: DCM or THF will not get hot enough to drive this reaction.

- Nucleophile: Add the secondary amine (e.g., Morpholine, Piperidine) in excess (3.0 – 5.0 equiv).
 - Addendum: If using a valuable/expensive amine, add KI (0.5 equiv) as a Finkelstein catalyst to generate the more reactive Iodide intermediate in situ.
- Heating: Heat to 80–90°C for 16–24 hours.
- Workup: Cool. Pour into water. Extract with Ethyl Acetate.[3]
 - Note: Extensive water washing is needed to remove DMF.

Summary of Conditions

Reaction Type	Reagent System	Key Constraint	Temp/Time
Oxidation	DMP / DCM	Non-acidic conditions	RT / 2 h
Esterification	DCC / DMAP	Steric hindrance	RT / 18 h
Amination	1. MsCl/Et3N2. Amine/DMF	Neopentyl barrier	90°C / 24 h

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